Cas no 1448045-44-0 (3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide)

3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide
- 1,2,4-Thiadiazole-5-carboxamide, 3-methyl-N-(3-methylbutyl)-
- F6437-0072
- 1448045-44-0
- CHEMBL4915098
- N-isopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
- AKOS024560431
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- Inchi: 1S/C9H15N3OS/c1-6(2)4-5-10-8(13)9-11-7(3)12-14-9/h6H,4-5H2,1-3H3,(H,10,13)
- InChI Key: WFQHMYBFPBOCDU-UHFFFAOYSA-N
- SMILES: S1C(C(NCCC(C)C)=O)=NC(C)=N1
Computed Properties
- Exact Mass: 213.09358328g/mol
- Monoisotopic Mass: 213.09358328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1Ų
- XLogP3: 2.5
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6437-0072-1mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-30mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-5μmol |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-15mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-100mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-10mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-50mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-5mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-2μmol |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6437-0072-25mg |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide |
1448045-44-0 | 25mg |
$109.0 | 2023-09-09 |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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3. Back matter
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
Additional information on 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide
Introduction to 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide (CAS No. 1448045-44-0)
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1448045-44-0, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the thiadiazole class, a scaffold known for its broad biological activity and utility in medicinal chemistry. The structural features of 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide, particularly the presence of a methyl group at the 3-position and a 3-methylbutyl substituent at the nitrogen atom, contribute to its unique chemical properties and potential biological functions.
The thiadiazole core is a fused ring system consisting of sulfur, nitrogen, and carbon atoms. This arrangement imparts electronic and steric properties that make thiadiazole derivatives valuable in drug design. The carboxamide functional group at the 5-position further enhances the compound's reactivity and solubility, making it a versatile intermediate in synthetic chemistry. The specific substitution pattern in 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide suggests that it may exhibit distinct pharmacological effects compared to other members of the thiadiazole family.
In recent years, there has been growing interest in thiadiazole derivatives due to their reported activities as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. For instance, studies have demonstrated that certain thiadiazole-based molecules can modulate enzyme activity by binding to specific pockets on target proteins. The bulky 3-methylbutyl group in 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide may influence its binding affinity and selectivity, potentially making it a lead compound for further optimization.
One of the most compelling aspects of this compound is its potential as a tool for exploring new therapeutic pathways. Researchers have been particularly interested in how structural modifications within the thiadiazole ring can alter biological activity. The presence of both methyl groups at positions 3 and 5 provides multiple sites for functionalization, allowing chemists to fine-tune the molecule's properties. This flexibility has led to several patents and publications detailing novel derivatives with enhanced efficacy or reduced toxicity.
The synthesis of 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide involves multi-step organic reactions that require careful control of reaction conditions. Typically, the process begins with the formation of the thiadiazole core through cyclocondensation reactions involving appropriate precursors. Subsequent steps include alkylation and carboxylation to introduce the methyl groups and carboxamide functionality. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity.
The pharmacokinetic profile of 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide is another critical consideration in its development as a potential drug candidate. Studies have shown that structural features can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity imparted by the 3-methylbutyl group may influence how readily the compound crosses biological membranes, while the carboxamide group could affect its metabolic stability. These factors are essential for determining whether the compound will reach therapeutic levels in vivo and remain active for an adequate duration.
Recent computational studies have shed light on the interactions between 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide and biological targets using molecular modeling techniques. These simulations have helped predict binding affinities and identify key residues involved in drug-receptor interactions. Such insights are invaluable for guiding medicinal chemists in designing next-generation analogs with improved pharmacological profiles. Additionally, virtual screening methods have been used to identify potential off-target effects that could be mitigated through structural modifications.
In clinical settings, 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide may serve as a starting point for developing novel treatments against various diseases. Its structural motif has shown promise in preclinical models as an inhibitor of enzymes implicated in inflammatory responses and cancer progression. For example,researchers have explored its potential role in modulating Janus kinases (JAKs), which are involved in signal transduction pathways relevant to autoimmune disorders. The ability to fine-tune its activity through structural optimization makes it an attractive candidate for further investigation.
The role of thiadiazole derivatives extends beyond their use as standalone therapeutic agents; they also function as key intermediates in drug discovery pipelines. Their modular structure allows chemists to introduce diverse functional groups while maintaining core pharmacophoric elements necessary for biological activity。This adaptability has led to libraries of thiadiazole-based compounds being screened against multiple disease targets simultaneously,accelerating the identification of promising candidates for further development。
Future directions for research on 1448045-44-0 include exploring its role in combination therapies,where it might synergize with other drugs to enhance therapeutic outcomes。Additionally,investigators are examining ways to improve its bioavailability through prodrug strategies or formulation innovations。The integration of artificial intelligence (AI) into drug discovery has also opened new avenues,with machine learning models predicting optimal modifications based on vast datasets。These advancements underscore the importance of compounds like 1448045-44-0 as building blocks for next-generation medicines。
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